molecular formula C12H19N3O2 B7457522 N-(3-methyl-1,2-oxazol-5-yl)-2-(2-methylpiperidin-1-yl)acetamide

N-(3-methyl-1,2-oxazol-5-yl)-2-(2-methylpiperidin-1-yl)acetamide

Cat. No. B7457522
M. Wt: 237.30 g/mol
InChI Key: RYZOUYAHFKIHMY-UHFFFAOYSA-N
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Description

N-(3-methyl-1,2-oxazol-5-yl)-2-(2-methylpiperidin-1-yl)acetamide, also known as MOA-728, is a chemical compound that has been extensively studied for its potential use in scientific research. MOA-728 is a selective agonist for the μ-opioid receptor, a subtype of the opioid receptor family that is involved in the modulation of pain perception and reward pathways in the brain.

Mechanism of Action

N-(3-methyl-1,2-oxazol-5-yl)-2-(2-methylpiperidin-1-yl)acetamide acts as a selective agonist for the μ-opioid receptor, which is primarily found in the central nervous system. Activation of the μ-opioid receptor by N-(3-methyl-1,2-oxazol-5-yl)-2-(2-methylpiperidin-1-yl)acetamide leads to the inhibition of neurotransmitter release, resulting in analgesic and euphoric effects.
Biochemical and Physiological Effects:
N-(3-methyl-1,2-oxazol-5-yl)-2-(2-methylpiperidin-1-yl)acetamide has been shown to produce a range of biochemical and physiological effects, including pain relief, sedation, and respiratory depression. These effects are similar to those produced by other opioid drugs, such as morphine and fentanyl.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-methyl-1,2-oxazol-5-yl)-2-(2-methylpiperidin-1-yl)acetamide in lab experiments is its selectivity for the μ-opioid receptor, which allows for more precise manipulation of opioid signaling pathways. However, one limitation is that N-(3-methyl-1,2-oxazol-5-yl)-2-(2-methylpiperidin-1-yl)acetamide is a relatively new compound and its effects on long-term health outcomes are not yet fully understood.

Future Directions

There are several future directions for research involving N-(3-methyl-1,2-oxazol-5-yl)-2-(2-methylpiperidin-1-yl)acetamide. One potential area of study is the development of new pain medications that target the μ-opioid receptor with greater specificity and fewer side effects. Another area of research is the investigation of the role of the μ-opioid receptor in addiction and reward pathways, which could lead to the development of new treatments for addiction and withdrawal. Finally, further studies are needed to evaluate the long-term health effects of N-(3-methyl-1,2-oxazol-5-yl)-2-(2-methylpiperidin-1-yl)acetamide and to determine its potential for use in clinical settings.

Synthesis Methods

N-(3-methyl-1,2-oxazol-5-yl)-2-(2-methylpiperidin-1-yl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-methylpiperidine with 3-methyl-5-amino-1,2-oxazole, followed by acetylation of the resulting amine with acetic anhydride. The final product is obtained through purification by column chromatography.

Scientific Research Applications

N-(3-methyl-1,2-oxazol-5-yl)-2-(2-methylpiperidin-1-yl)acetamide has been used in a variety of scientific research applications, including studies on the mechanisms of opioid receptor signaling, the development of new pain medications, and the investigation of addiction and reward pathways in the brain. N-(3-methyl-1,2-oxazol-5-yl)-2-(2-methylpiperidin-1-yl)acetamide has also been used in animal studies to evaluate its potential as a treatment for opioid addiction and withdrawal.

properties

IUPAC Name

N-(3-methyl-1,2-oxazol-5-yl)-2-(2-methylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-9-7-12(17-14-9)13-11(16)8-15-6-4-3-5-10(15)2/h7,10H,3-6,8H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZOUYAHFKIHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC(=O)NC2=CC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-1,2-oxazol-5-yl)-2-(2-methylpiperidin-1-yl)acetamide

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